
ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate
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Overview
Description
- Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is a complex organic compound with a fused heterocyclic structure.
- It contains a piperidine ring (a six-membered nitrogen-containing ring) fused to a pyrrole ring (a five-membered nitrogen-containing ring).
- The phenyl group and the carboxylate ester are attached to the pyrrole ring.
- This compound has diverse applications due to its unique structure and reactivity.
Preparation Methods
- One synthetic route involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole derivative .
- Industrial production methods may vary, but this reaction provides a starting point for its synthesis.
Chemical Reactions Analysis
- Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction can modify the piperidine or pyrrole ring.
Substitution: Substituents on the phenyl group can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through various chemical reactions, including the aza-Wittig reaction. The synthesis involves the reaction of ethyl 3-(phenyliminomethyleneamino)benzofuran-2-carboxylate with benzene isocyanate and diethyl 2-amino-succinate, yielding a product characterized by a complex ring system that includes a piperidine moiety and a pyrrole derivative . Structural characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound .
Antimicrobial Properties
Research has indicated that derivatives of ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial efficacy can be assessed using methods like disc diffusion assays and minimum inhibitory concentration (MIC) tests .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit key inflammatory mediators, potentially making it a candidate for treating conditions characterized by excessive inflammation. Molecular docking studies suggest that it may interact effectively with targets involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is distinct due to its fused heterocyclic rings.
- Similar compounds include other indole derivatives, such as tryptophan and serotonin.
Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights.
Biological Activity
Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through the aza-Wittig reaction involving ethyl 3-(phenyl-imino-methyl-ene-amino)-benzofuran-2-carboxylate and other reagents. The synthesis process yields a crystalline product characterized by intermolecular interactions that stabilize its structure, which is essential for its biological activity .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. In particular, studies have shown that compounds with similar structures demonstrate antiviral activity against viruses such as HSV-1 (Herpes Simplex Virus Type 1) and others. For example, a related compound was noted for its high anti-HSV-1 activity with effective concentrations yielding promising results in cell cultures .
Antibacterial Activity
The compound's antibacterial properties have also been explored. Recent studies suggest that nitrogen heterocycles, including pyrrole derivatives, possess potent antibacterial activity against strains like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating significant efficacy compared to standard antibiotics .
Anti-inflammatory Properties
In addition to antiviral and antibacterial activities, there is evidence suggesting anti-inflammatory effects linked to the compound. The modulation of immune responses through pathways involving PD-1/PD-L1 interactions has been documented in related compounds, showing the potential for developing immunotherapeutic agents .
Case Study 1: Antiviral Efficacy Against HSV-1
In a primary screening study, various compounds were tested for their ability to inhibit HSV-1 replication in Vero cells. Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine derivatives showed promising results with effective concentrations leading to significant reductions in viral titers .
Case Study 2: Antibacterial Activity Assessment
A comparative study evaluated the antibacterial efficacy of several nitrogen heterocycles against common bacterial strains. The tested derivatives exhibited MIC values that suggest their potential as alternatives to traditional antibiotics, particularly in treating resistant bacterial infections .
Research Findings Summary Table
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-(2,5-dioxo-1-phenylpyrrol-3-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-2-24-18(23)13-7-6-10-19(12-13)15-11-16(21)20(17(15)22)14-8-4-3-5-9-14/h3-5,8-9,11,13H,2,6-7,10,12H2,1H3 |
InChI Key |
CDHBOPZYHSSUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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